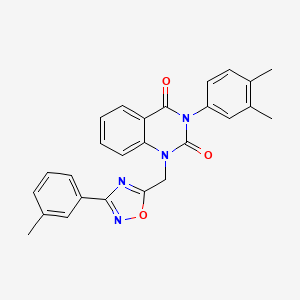

3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15043443

Molecular Formula: C26H22N4O3

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H22N4O3 |

|---|---|

| Molecular Weight | 438.5 g/mol |

| IUPAC Name | 3-(3,4-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-22-10-5-4-9-21(22)25(31)30(26(29)32)20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3 |

| Standard InChI Key | VUEMDZRWTNTCHD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |

Introduction

Identification and Structural Features

3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. It features a quinazoline core substituted with functional groups, including a dimethylphenyl moiety and an oxadiazole derivative. The molecular formula is not provided in the search results. The compound includes two nitrogen-containing heterocycles: quinazoline and oxadiazole. The arrangement of atoms influences chemical reactivity and biological interactions.

Synthesis

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves multi-step organic reactions. A common approach is to start with commercially available precursors like 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione and react it with m-tolyl hydrazine and appropriate reagents to form the oxadiazole moiety.

The typical synthesis steps include:

-

Reaction Initiation: Beginning with precursors such as 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.

-

Oxadiazole Moiety Formation: Reacting the precursor with m-tolyl hydrazine using suitable reagents.

Chemical Reactivity

Quinazoline derivatives such as 3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione are known for their diverse chemical reactivity and can participate in various reactions.

Mechanism of Action

The mechanism of action for compounds like 3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione primarily involves interaction with biological targets such as enzymes or receptors. Research indicates that quinazoline derivatives often target protein kinases or other enzyme systems involved in cell signaling pathways. This interaction can lead to the inhibition or modulation of these pathways, resulting in therapeutic effects such as anti-cancer or antimicrobial activities.

Related Research

-

A novel series of quinazoline-2,4(1H,3H)-dione derivatives have been reported as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .

-

The incorporation of oxadiazole rings at the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione scaffold can lead to more potent antibacterial compounds .

-

Examples of quinazoline derivatives that have been synthesized and evaluated for antimicrobial activities include 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume